Tetrabutylammonium chloride hydrate

Übersicht

Beschreibung

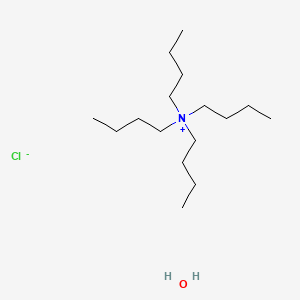

Tetrabutylammonium chloride hydrate (TBAC) is an organic compound with the linear formula (CH3CH2CH2CH2)4N (Cl) · xH2O . It is a quaternary ammonium salt of chloride and is often abbreviated as [Bu4N]Cl . It is a white, water-soluble solid and is used as a phase transfer catalyst in the synthesis of fullerenols . It has also been used in Heck-type palladium-catalyzed vinylation of organic halides in water . TBAC hydrate has been reported to be a promising candidate for cool energy storage material .

Synthesis Analysis

This compound has been used in the synthesis of fullerenols . It has also been used in the formation of CH4 semiclathrate hydrates . The synthesis process involves varying parameters such as pressure and temperature conditions .Molecular Structure Analysis

The molecular weight of this compound is 277.92 g/mol . The InChI key is FODWRUPJCKASBN-UHFFFAOYSA-M . The structure of the compound is such that it forms layers in the (1 0 1) plane . The HT phase of the compound has a structure with a cubic elementary lattice belonging to the symmetry space group P 43 n .Chemical Reactions Analysis

This compound has been used in palladium-catalyzed cross-coupling reactions of heteroaromatic carboxylic acids with aryl bromides . It has also been used to enhance the reactivity of palladium-catalyzed arylation of methyl acrylates .Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 41-44 °C (lit.) . It has a density of 1.018 g/cm^3 . The compound is a white solid and is water-soluble .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

TBAC hydrate serves as a precursor or intermediate in the synthesis of various organic compounds. It’s used in the synthesis of fullerenols and in Heck-type palladium-catalyzed vinylation of organic halides in water .

Material Science

In the field of material science, TBAC hydrate has been reported to be a promising candidate for cool energy storage material . It’s used in the development of new materials with unique properties.

Heat Storage Materials

Semi-clathrate hydrates, like TBAC, are attractive heat storage materials because the equilibrium temperatures, located above 0 °C in most cases, can be changed by selecting guest cations and anions . TBAC hydrate has a dissociation enthalpy of 156 kJ/mol and an equilibrium temperature of 15.1 °C .

Thermal Energy Storage (TES)

The kinetic characteristics of TES using tetrabutylammonium acrylate (TBAAc) hydrate were experimentally evaluated for practical use as Phase Change Materials (PCMs) . When the agitation rate was 600 rpm, the system achieved TES density of 140 MJ/m³ in 2.9 h .

Wirkmechanismus

Target of Action

Tetrabutylammonium chloride hydrate (TBAC) is a quaternary ammonium salt of chloride . It primarily targets organic halides and carboxylic acids . It acts as a phase transfer catalyst in the synthesis of fullerenols and in Heck-type palladium-catalyzed vinylation of organic halides in water .

Mode of Action

TBAC hydrate interacts with its targets by facilitating the transfer of a reactant from one phase to another, hence its role as a phase transfer catalyst . This interaction enhances the reactivity of palladium-catalyzed arylation of methyl acrylates .

Biochemical Pathways

It is known to be involved in the synthesis of fullerenols and in the palladium-catalyzed cross-coupling reaction of heteroaromatic carboxylic acids with aryl bromides . The downstream effects of these reactions depend on the specific reactants and conditions involved.

Pharmacokinetics

It is known to be a water-soluble solid , which suggests that it could be readily absorbed and distributed in aqueous environments. Its impact on bioavailability would depend on the specific context of its use.

Result of Action

The molecular and cellular effects of TBAC hydrate’s action depend on the specific reactions it catalyzes. For example, in the synthesis of fullerenols, it facilitates the transfer of reactants between phases, leading to the production of fullerenols . In the palladium-catalyzed cross-coupling reaction of heteroaromatic carboxylic acids with aryl bromides, it enhances the reactivity of the reaction .

Safety and Hazards

Tetrabutylammonium chloride hydrate is classified as a skin irritant and serious eye irritant . It may also cause respiratory irritation . It is advised to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation . The compound should be stored in a dry, cool, and well-ventilated place and protected from moisture .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

tetrabutylazanium;chloride;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.ClH.H2O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;/h5-16H2,1-4H3;1H;1H2/q+1;;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FODWRUPJCKASBN-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.O.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H38ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

88641-55-8, 37451-68-6 | |

| Record name | Tetrabutylammonium chloride monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetrabutylammonium chloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1'-Bis(4-aminophenyl)-[4,4'-bipyridine]-1,1'-diium chloride](/img/structure/B3069240.png)

![[6-[4-[4-(4-Prop-2-enoyloxybutoxycarbonyloxy)benzoyl]oxybenzoyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-[4-(4-prop-2-enoyloxybutoxycarbonyloxy)benzoyl]oxybenzoate](/img/structure/B3069248.png)

![Cobalt(2+);2,11,20,29,38,40-hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12,14,16,18,20,22(27),23,25,28(38),29,31(36),32,34-nonadecaene-5,15,24,34-tetramine](/img/structure/B3069255.png)

![3,3'-Dimercapto-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B3069286.png)